N-(5-bromo-2-methoxyphenyl)methanesulfonamide
Description
Properties
Molecular Formula |
C8H10BrNO3S |
|---|---|
Molecular Weight |
280.14 g/mol |
IUPAC Name |
N-(5-bromo-2-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10BrNO3S/c1-13-8-4-3-6(9)5-7(8)10-14(2,11)12/h3-5,10H,1-2H3 |
InChI Key |
LSFHPKHSTQDABW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Key Intermediate: 5-Bromo-2-methoxyphenol
The synthesis of this compound typically begins with the preparation of 5-bromo-2-methoxyphenol, which serves as a critical intermediate. According to a patented method, this intermediate is synthesized through a three-step process starting from o-methoxyphenol (also known as hydroxyanisole):
Acetylation of the Phenolic Hydroxyl Group:
The phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride under sulfuric acid catalysis at 100 °C for 6 hours. This step prevents unwanted reactions during bromination.Bromination:
The acetylated intermediate undergoes bromination with bromine in the presence of iron powder as a catalyst at 70–80 °C for 5 hours. This introduces the bromine atom at the 5-position of the aromatic ring.Deacetylation:
Finally, the acetyl protecting group is removed by treatment with 10% sodium bicarbonate aqueous solution at 80 °C, yielding 5-bromo-2-methoxyphenol as the product.
Table 1: Reaction Conditions for 5-Bromo-2-methoxyphenol Synthesis
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Notes |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, sulfuric acid catalyst | 100 | 6 hours | Formation of acetyl-protected phenol |
| Bromination | Bromine, iron powder catalyst | 70–80 | 5 hours | Bromination at 5-position |
| Deacetylation | 10% NaHCO3 aqueous solution | 80 | Not specified | Removal of acetyl group |
This method is noted for its simplicity, safety, and cost-effectiveness, making it suitable for scale-up in pharmaceutical manufacturing.
Alternative Synthetic Routes and Innovations
Other synthetic approaches focus on direct substitution reactions on pyrimidine or phenyl rings bearing bromine and methoxy substituents, followed by sulfonamide formation. For example, a one-step reaction method for 5-bromo-2-substituted pyrimidine compounds using 2-bromomalonaldehyde and amidine compounds has been reported, which simplifies the preparation and reduces cost. Although this method is more specific to pyrimidine derivatives, it highlights advances in brominated aromatic compound synthesis that could be adapted for this compound.
Spectral and Purity Data
Supporting information from peer-reviewed literature confirms the identity and purity of methanesulfonamide derivatives through:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic signals for aromatic protons, methoxy groups, and sulfonamide NH protons.
- Melting Point Determination: Sharp melting points indicating purity (e.g., 98.1–98.4 °C for related sulfonamide derivatives).
- Mass Spectrometry and Elemental Analysis: Confirming molecular weight and elemental composition.
These data ensure the reliability of the synthetic methods and the quality of the final compounds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the sulfonamide group can undergo reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylmethanesulfonamides.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
N-(5-bromo-2-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanesulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Structural analogs with halogen or alkyl substitutions on the phenyl ring exhibit distinct physicochemical and biological properties:
Key Observations :
Sulfonamide Group Modifications
The nature of the sulfonamide group (methane- vs. benzene-sulfonamide) impacts electronic and steric properties:
Key Observations :
- Benzenesulfonamide : The aromatic ring in benzenesulfonamide derivatives may enhance π-π interactions in enzyme binding pockets, as seen in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
Biological Activity
N-(5-bromo-2-methoxyphenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as sulfonamides, characterized by the presence of a sulfonamide functional group attached to an aromatic ring. The specific structural modifications, including the bromo and methoxy groups, are crucial for its biological activity.
The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxyphenyl amine with a suitable sulfonyl chloride under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as chromatography for purification.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have reported that compounds with similar structures show nanomolar antiproliferative potency, particularly against human tumor cell lines such as HeLa (cervical cancer), HT-29 (colorectal cancer), and MCF7 (breast cancer) .
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | <0.1 | Tubulin inhibition |
| HT-29 | <0.5 | Tubulin inhibition |
| MCF7 | <0.05 | Tubulin inhibition |
The primary mechanism by which this compound exerts its effects is through the disruption of microtubule dynamics. This compound has been shown to inhibit tubulin polymerization at micromolar concentrations, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death .
Co-treatment experiments with verapamil, a known multidrug resistance (MDR) inhibitor, suggest that this compound does not act as a substrate for MDR pumps, enhancing its potential as an effective anticancer agent .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Study on Microtubule Disruption : A study demonstrated that treatment with this compound led to severe disruption of the microtubule network in cancer cells, confirming its role as a tubulin-targeting agent. Immunofluorescence assays revealed significant alterations in microtubule organization post-treatment .
- Cell Cycle Analysis : Flow cytometry was employed to assess the effects on the cell cycle, revealing a pronounced G2/M arrest followed by apoptosis in treated cells. This indicates that the compound effectively halts cell proliferation by interfering with critical mitotic processes .
- Autophagy Induction : In addition to its antiproliferative effects, this compound has been associated with increased autophagy responses upon treatment, suggesting a multifaceted mechanism of action that may enhance its therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for preparing N-(5-bromo-2-methoxyphenyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves the reaction of 5-bromo-2-methoxyaniline with methanesulfonyl chloride in the presence of a base (e.g., sodium carbonate or triethylamine) to neutralize HCl byproducts. Key parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) or aqueous-organic biphasic systems.
- Temperature : Room temperature or slight heating (25–40°C) to drive the reaction to completion.
- Purification : Recrystallization from methanol or ethanol yields high-purity crystals (71% yield reported for analogous sulfonamides) .
Data Table :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Base | Sodium carbonate (10% aq.) | Minimizes side reactions |
| Reaction Time | 1.5–2 hours | Ensures complete conversion |
| Purification Method | Methanol recrystallization | Removes unreacted substrates |
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
- Crystallization : Slow evaporation of methanol or ethanol solutions.
- Data Collection : Use a diffractometer (e.g., Oxford Diffraction) at 296 K.
- Refinement : Employ SHELX suite (SHELXS-97 for structure solution, SHELXL-97 for refinement). The R factor should ideally be <0.05 for high confidence .
Key Metrics : - Bond Lengths : C–S (~1.76 Å), S–O (~1.43 Å).
- Torsional Angles : Methoxy and sulfonamide groups may exhibit deviations from coplanarity (~8–10°) .
Advanced Research Questions
Q. How does the bromo substituent influence the electronic properties and reactivity of this compound compared to chloro or nitro analogs?
Methodological Answer: The bromine atom’s electron-withdrawing effect decreases electron density on the aromatic ring, altering:
- Reactivity : Enhanced electrophilic substitution at the para position relative to the sulfonamide group.
- Spectroscopic Signatures : UV-Vis absorption shifts due to conjugation changes (e.g., λmax differences of 10–15 nm vs. chloro analogs) .
Computational Validation : - DFT Calculations : Use B3LYP/6-311++G(d,p) to compare frontier molecular orbitals (HOMO-LUMO gaps). Bromine reduces the gap by ~0.3 eV compared to chlorine .
Q. What density functional theory (DFT) functionals are most reliable for predicting the thermochemical and spectroscopic properties of this compound?
Methodological Answer:
- Thermochemistry : Hybrid functionals like B3LYP or M06-2X are recommended for accurate atomization energies (average deviation <3 kcal/mol) .
- Spectroscopy : CAM-B3LYP or ωB97XD for UV-Vis and IR spectra, as they account for charge-transfer transitions and dispersion forces .
Validation Protocol :
Optimize geometry at B3LYP/6-31G(d).
Compute vibrational frequencies to confirm no imaginary modes.
Compare calculated vs. experimental NMR/IR peaks (RMSD <5 cm⁻¹ for IR) .
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?
Methodological Answer:
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, aromatase).
- Assay Design :
- Metabolite Tracking : LC-MS/MS to identify metabolites from oxidative or hydrolytic pathways (e.g., demethylation at the methoxy group) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from dynamic conformational changes?
Methodological Answer:
- Variable-Temperature NMR : Conduct experiments at 298–323 K to observe coalescence of split peaks, indicating rotational barriers (e.g., sulfonamide N–S bond rotation).
- DFT-MD Simulations : Perform molecular dynamics simulations (B3LYP-D3/def2-TZVP) to map energy barriers for conformational interconversion .
Case Study :
For N-(2-methylphenyl)methanesulfonamide, VT-NMR revealed a 12 kcal/mol barrier for aryl ring rotation, explaining doublet splitting in room-temperature spectra .
Q. How do solvent and pH conditions affect the stability and degradation pathways of this sulfonamide?
Methodological Answer:
- Stability Studies : Use accelerated degradation tests (40°C, 75% RH) with HPLC monitoring.
| Condition (pH) | Major Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| 1.0 (HCl) | Sulfonamide hydrolysis | 48 hours |
| 7.4 (Buffer) | No significant degradation | >30 days |
| 13.0 (NaOH) | Methoxy demethylation | 12 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
